

# Theoretical Insights into the Dissociation of Nitrosyl Bromide: A Technical Overview

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This technical guide provides an in-depth analysis of the theoretical studies concerning the dissociation mechanism of **nitrosyl bromide** (ONBr). A comprehensive understanding of these pathways is crucial for applications ranging from atmospheric chemistry, where ONBr can act as a bromine reservoir impacting ozone depletion, to the precise control of chemical reactions in various industrial and pharmaceutical contexts.[1] This document summarizes key computational methodologies, presents quantitative data from theoretical and experimental studies, and visualizes the complex dissociation dynamics.

## Introduction to Nitrosyl Bromide and its Dissociation

**Nitrosyl bromide** is a red gas with a condensation point just below room temperature.[2] It can be formed through the reversible reaction of nitric oxide (NO) and bromine (Br<sub>2</sub>), a reaction notable for being one of the few third-order homogeneous gas reactions.[2] ONBr is susceptible to photodissociation, readily breaking down into nitric oxide and bromine upon exposure to light.[2][3] The study of its dissociation is critical for understanding its atmospheric role and for applications requiring controlled release of NO or bromine radicals.

The dissociation of **nitrosyl bromide** primarily proceeds via two main channels:

- $\text{ONBr} \rightarrow \text{NO} + \text{Br}$

- $\text{ONBr} \rightarrow \text{O} + \text{NBr}$

Theoretical studies, particularly high-level ab initio calculations, have been instrumental in elucidating the electronic states and potential energy surfaces that govern these dissociation pathways.

## Theoretical and Experimental Data Summary

The following tables summarize key quantitative data from various theoretical and experimental investigations into the properties and dissociation of **nitrosyl bromide**.

Table 1: Thermochemical and Kinetic Data for **Nitrosyl Bromide**

Parameter	Value	Method/Reference
Bond Dissociation Energy (ON-Br)		
$D_0$ (0 K)	117 kJ/mol (28 kcal/mol)	Calculated from equilibrium constants[4]
$D_{298}$ (298 K)	$120.1 \pm 6.3$ kJ/mol ( $28.7 \pm 1.5$ kcal/mol)	Thermochemical[4]
Formation Reaction ( $2\text{NO} + \text{Br}_2 \rightleftharpoons 2\text{ONBr}$ )		
Forward Rate Constant ( $k_f$ )	$1.56 \pm 0.20 \times 10^{-38}$ cm <sup>6</sup> /molecule <sup>2</sup> ·s (at 293 K)	Fourier Transform Infrared Absorption Spectroscopy[5]
Reverse Rate Constant ( $k_r$ )	$2.29 \pm 0.33 \times 10^{-21}$ cm <sup>3</sup> /molecule·s	Fourier Transform Infrared Absorption Spectroscopy[5]
Equilibrium Constant ( $K_{eq}$ )	$171 \pm 13$ atm <sup>-1</sup>	Fourier Transform Infrared Absorption Spectroscopy[5]
Secondary Reaction ( $\text{Br} + \text{NOBr} \rightarrow \text{Br}_2 + \text{NO(v)}$ )		
Rate Constant	$5.16 \pm 0.28 \times 10^{-12}$ cm <sup>3</sup> /molecule·s	Infrared Fluorescence Detection[6]

Table 2: Calculated Vertical Transition Energies (VTE) for Electronic States of **Nitrosyl Bromide**

Electronic State	VTE (eV)	Oscillator Strength (f)
X <sup>1</sup> A'	0.00	-
2 <sup>1</sup> A'	2.89	0.001
3 <sup>1</sup> A'	3.62	0.003
3 <sup>1</sup> A''	3.68	0.001
4 <sup>1</sup> A'	6.54	0.308
Data from icMRCI-F12 calculations by Lian et al. (2022) <a href="#">[7]</a>		

## Computational and Experimental Methodologies

### High-Level Ab Initio Calculations

Recent theoretical investigations have employed sophisticated computational methods to map the electronic structure and dissociation pathways of ONBr. A prominent study utilized the following protocol:[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Software: MOLPRO2012 quantum chemistry program package.[\[1\]](#)
- Method: The primary computational approach was the internally contracted explicitly correlated multireference configuration interaction (icMRCI-F12) with Davidson correction.[\[1\]](#) [\[7\]](#)[\[8\]](#)[\[9\]](#) This method is well-suited for describing the complex electronic structure of molecules in their ground and excited states, particularly during bond breaking.
- Initial Steps: The process began with a restricted Hartree-Fock (RHF) self-consistent field (SCF) calculation to generate the single-configuration wavefunction of the ground state.[\[1\]](#) This was followed by a state-averaged complete active space self-consistent field (SA-CASSCF) calculation.[\[1\]](#)

- Analysis: These calculations yielded potential energy curves (PECs) along the N-Br and N-O bond lengths, as well as the Br-N-O bond angle.[1][7][8][9] These PECs are crucial for understanding the dissociation dynamics upon electronic excitation. In one study, a total of 17 electronic states were investigated at energies below 7 eV.[1][7][8][9]

## Photofragment Spectroscopy

Experimental validation and exploration of the photodissociation dynamics have been carried out using photofragment spectroscopy. A typical experimental workflow involves:[3]

- Sample Preparation: Gaseous **nitrosyl bromide** is introduced into a vacuum chamber.
- Photolysis: A tunable laser is used to excite the ONBr molecules to a specific electronic state. Excitation wavelengths of 210 nm, 355 nm, 410 nm, and 680 nm have been used in various studies.[3][7]
- Fragment Ionization: The resulting photofragments (NO and Br) are ionized, often using resonance-enhanced multiphoton ionization (REMPI).[3]
- Detection: The ionized fragments are detected using techniques such as time-of-flight (TOF) mass spectrometry, which allows for the determination of their kinetic energy and angular distributions.[3]
- Data Analysis: The analysis of the experimental data, including the spatial anisotropy parameters ( $\beta$ ) and the internal state populations (rotational, vibrational, spin-orbit) of the fragments, provides insights into the symmetry of the excited state and the dissociation dynamics.[3]

## Dissociation Mechanisms and Pathways

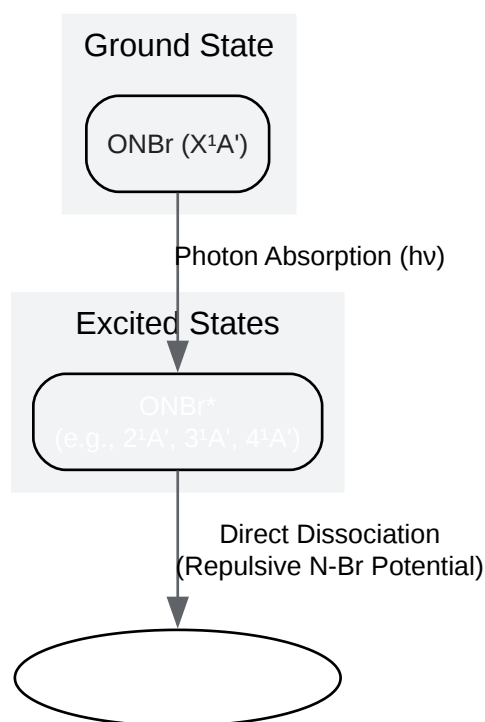
Theoretical calculations have revealed the intricate details of the potential energy surfaces that govern the dissociation of **nitrosyl bromide**.

### Dissociation to NO + Br

The primary photodissociation pathway for ONBr in the UV-visible region is the cleavage of the N-Br bond, leading to the formation of nitric oxide (NO) and a bromine atom (Br).[7]

- **Excitation:** Absorption of a photon promotes the ONBr molecule from its ground electronic state ( $X^1A'$ ) to one of several excited states. For instance, excitation at 355 nm, 410 nm, and 680 nm corresponds to transitions to the  $3^1A'$ ,  $2^1A'$ , and  $3^1A''$  states, respectively.<sup>[7]</sup>
- **Dissociation:** These excited states are repulsive along the N-Br coordinate, leading to rapid and direct dissociation into  $NO(X^2\Pi)$  and  $Br(^2P_u)$  fragments.<sup>[7]</sup>
- **High-Energy Pathway:** At higher excitation energies, such as at 193 nm (6.42 eV), the optically bright  $4^1A'$  state is populated.<sup>[7]</sup> This state can also lead to the "NO + Br" fragments.<sup>[7]</sup>

The following diagram illustrates the general photodissociation pathway leading to NO and Br products.



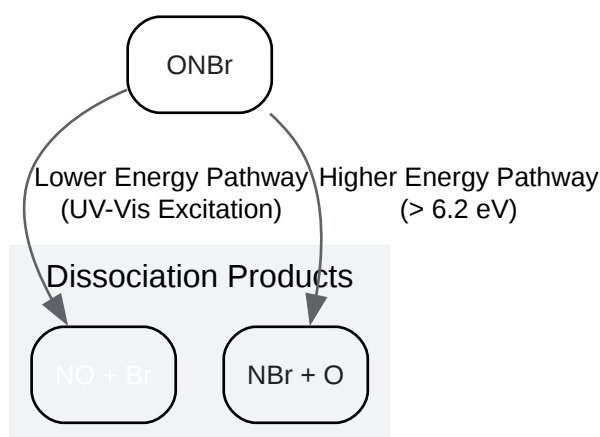
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Caption: Photodissociation of ONBr to NO and Br fragments.

## Dissociation to NBr + O

The dissociation channel leading to NBr and an oxygen atom (O) is energetically less favorable. Theoretical calculations indicate that the dissociation limits for the "NBr + O" channels are all above 6.2 eV.[1] The potential energy curves along the N-O bond are deep and bound, suggesting that breaking this bond requires significantly more energy.[1] However, avoided crossings between the potential energy curves of different excited states can create barriers along the N-O bond length, further complicating this dissociation pathway.[1]

The logical relationship for the dissociation pathways based on energy is depicted below.



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Caption: Energetic favorability of ONBr dissociation channels.

## Conclusion

Theoretical studies, particularly those employing high-level ab initio methods, have provided a detailed picture of the **nitrosyl bromide** dissociation mechanism. The primary pathway upon photoexcitation in the UV-visible range is the rapid cleavage of the N-Br bond, proceeding through repulsive excited electronic states. The alternative N-O bond cleavage is significantly less favorable energetically. This fundamental understanding of the dissociation dynamics is essential for accurately modeling the atmospheric chemistry of bromine and for the development of technologies that rely on the controlled decomposition of **nitrosyl bromide**.

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